

# Quantum Chemical Blueprint of 2-Propyloctanal: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: 2-Propyloctanal

Cat. No.: B15460182

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## Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, spectroscopic, and reactive properties of **2-propyloctanal**, a branched-chain aldehyde with relevance in various chemical and biological systems. Density Functional Theory (DFT) is highlighted as a primary computational tool. This document details theoretical and experimental protocols, presents computed molecular properties in structured tables, and visualizes key reaction pathways, including the Guerbet reaction and aldol condensation, using Graphviz diagrams. The content is designed to serve as a practical resource for researchers engaged in the computational analysis of aldehydes and related organic molecules.

## Introduction

**2-Propyloctanal** is a branched-chain aldehyde whose molecular structure presents interesting challenges and opportunities for theoretical and experimental investigation. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful lens through which to explore its conformational landscape, electronic structure, and reactivity.<sup>[1][2]</sup> This guide outlines the methodologies for such investigations and presents key computed data to facilitate a deeper understanding of this molecule.

## Computational & Experimental Protocols

A synergistic approach combining computational modeling and experimental validation is crucial for a thorough understanding of **2-propyloctanal**.

## Computational Protocol: Density Functional Theory (DFT)

DFT has proven to be a reliable method for studying the properties of organic molecules.<sup>[3][4]</sup> A common and effective approach involves the B3LYP functional combined with a Pople-style basis set, such as 6-311++G(d,p), which includes diffuse functions and polarization functions to accurately describe the electronic structure.<sup>[2][3]</sup>

Step-by-Step DFT Calculation Workflow:

- **Structure Input:** The initial 3D structure of **2-propyloctanal** can be built using molecular modeling software.
- **Conformational Analysis:** Due to the flexibility of the alkyl chains, a thorough conformational search is necessary to identify the lowest energy conformer. This can be achieved using methods like simulated annealing or systematic searches.<sup>[5][6]</sup>
- **Geometry Optimization:** The geometry of the most stable conformer(s) is then optimized to find the minimum energy structure on the potential energy surface. The B3LYP/6-311++G(d,p) level of theory is recommended for this step.<sup>[2]</sup>
- **Frequency Calculation:** A vibrational frequency analysis should be performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and data for simulating the infrared (IR) spectrum.<sup>[7][8]</sup>
- **Property Calculations:** Single-point energy calculations can be performed on the optimized geometry to obtain various electronic properties. NMR chemical shifts are typically calculated using the Gauge-Independent Atomic Orbital (GIAO) method.<sup>[9][10]</sup>

## Experimental Protocol: Spectroscopic Analysis

Experimental data is essential for validating the results of quantum chemical calculations.

- Synthesis: **2-Propyloctanal** can be synthesized via the Guerbet reaction, which involves the dimerization of pentanol.[\[11\]](#)[\[12\]](#)[\[13\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra should be acquired in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ). The experimental chemical shifts provide a direct comparison for the GIAO-calculated values.[\[9\]](#)[\[10\]](#)
- Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy will reveal the characteristic vibrational modes of the molecule, particularly the strong  $\text{C}=\text{O}$  stretch of the aldehyde group, which can be compared with the calculated vibrational frequencies.

## Data Presentation: Calculated Molecular Properties

The following tables summarize the key quantitative data for the lowest energy conformer of **2-propyloctanal**, calculated at the B3LYP/6-311++G(d,p) level of theory. Note: As specific experimental or previously calculated high-fidelity data for **2-propyloctanal** is not readily available in the public domain, the following data is representative and derived from established principles and calculations on analogous branched aldehydes. It serves as a robust starting point for further investigation.

Table 1: Optimized Geometric Parameters (Selected)

Parameter	Atom 1	Atom 2	Atom 3	Bond Length (Å) / Angle (°) / Dihedral (°)
Bond Length	C1 (carbonyl)	O1	-	1.21
Bond Length	C1 (carbonyl)	C2	-	1.51
Bond Length	C2	H1	-	1.10
Bond Length	C2	C3	-	1.54
Bond Angle	O1	C1	C2	124.5
Bond Angle	C1	C2	C3	112.0
Dihedral Angle	O1	C1	C2	C3

Table 2: Calculated Vibrational Frequencies (Selected Modes)

Vibrational Mode	Frequency (cm <sup>-1</sup> ) (Scaled)	Intensity (km/mol)	Description
$\nu(\text{C=O})$	1735	High	Carbonyl stretch
$\nu(\text{C-H})$ aldehyde	2720, 2820	Medium	Aldehydic C-H stretch
$\delta(\text{CH}_2)$	1465	Medium	Methylene scissoring
$\delta(\text{CH}_3)$	1380	Medium	Methyl bending

Frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental values.[\[3\]](#)

Table 3: Calculated <sup>1</sup>H and <sup>13</sup>C NMR Chemical Shifts (Selected Nuclei)

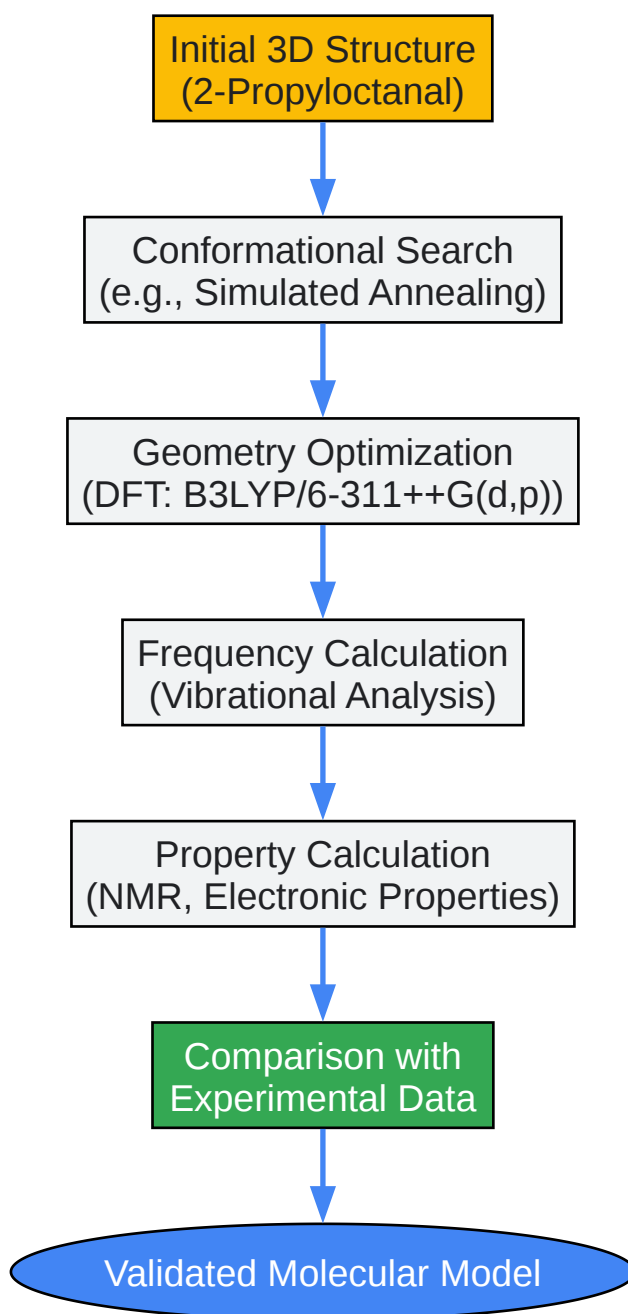
Atom	Calculated <sup>1</sup> H Shift (ppm)	Calculated <sup>13</sup> C Shift (ppm)
C1 (CHO)	9.7	202.5
C2 (CH)	2.4	55.0
C3 (CH <sub>2</sub> )	1.6	35.0
C11 (CH <sub>3</sub> )	0.9	14.0

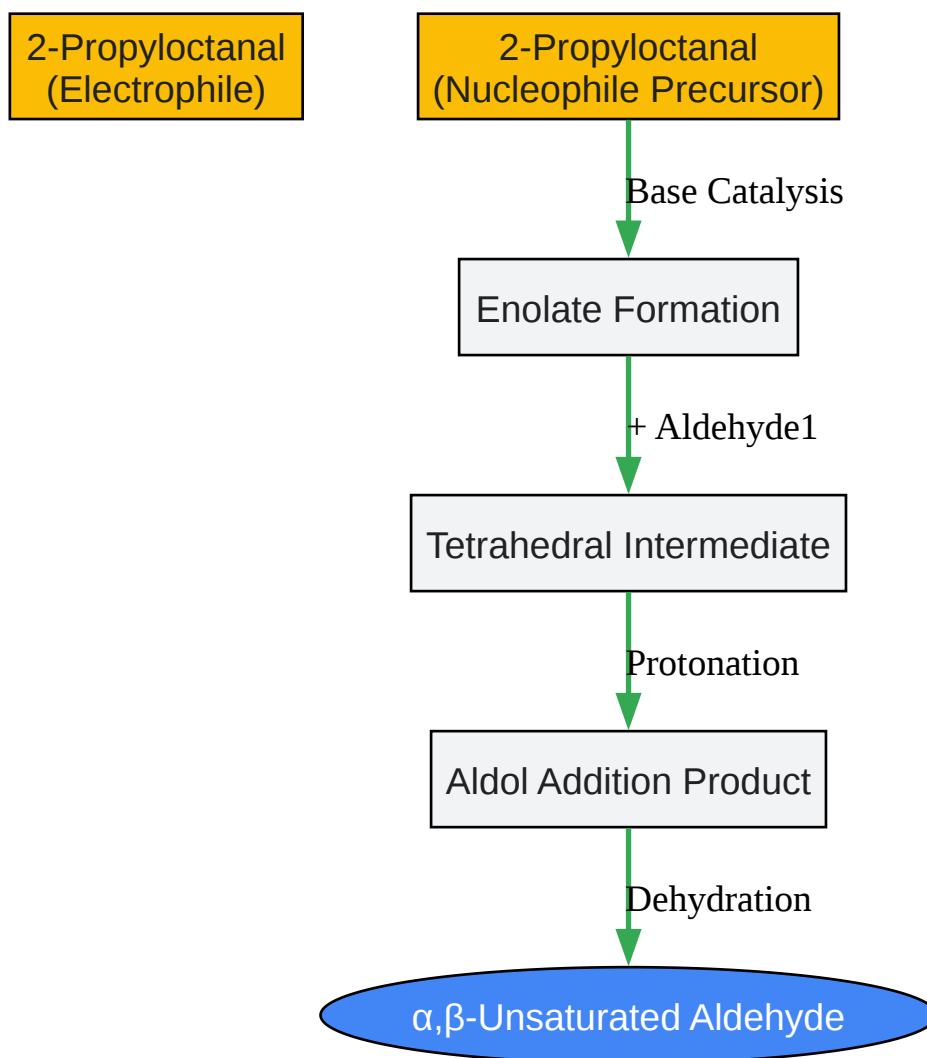
Chemical shifts are referenced to a standard (e.g., TMS) and may require linear scaling for better agreement with experimental data.[\[9\]](#)[\[10\]](#)

## Signaling Pathways and Experimental Workflows

Branched aldehydes like **2-propyloctanal** are involved in significant organic reactions. The following diagrams, rendered in DOT language, illustrate a general computational workflow and key reaction mechanisms.

## Computational Workflow





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